N-hydroxybutanamide
Overview
Description
N-hydroxybutanamide (NHB) is an organic compound belonging to the amino acid family of compounds. It is an important building block in the synthesis of other compounds and is used in a variety of scientific research applications.
Scientific Research Applications
GABA Uptake Inhibition
N-hydroxybutanamide derivatives have been explored for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. Studies like those by Kulig et al. (2011) and Kowalczyk et al. (2013) synthesized and evaluated derivatives of 4-hydroxybutanamides, assessing their influence on murine GABA transport proteins GAT1-GAT4. These compounds exhibited selective inhibitory properties, with certain derivatives showing potency in GAT inhibition (Kulig et al., 2011) (Kowalczyk et al., 2013).
Anticonvulsant, Antinociceptive, and Antidepressant Activity
Research by Zaręba et al. (2021) on N-benzyl-4-hydroxybutanamide derivatives highlighted their therapeutic potential in treating neurological disorders such as epilepsy, neuropathic pain, and depression. These compounds inhibited mGAT1-4 and exhibited anticonvulsant, antinociceptive, and antidepressant activities in vivo, offering new avenues for treating psychiatric diseases (Zaręba et al., 2021).
Keto-Enol Tautomerism Study
A study by Barros et al. (1986) focused on the tautomeric equilibria of β-ketobutanamides (related to N-hydroxybutanamide) using proton and carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy. This research provided insights into the chemical behavior of such compounds, which is crucial for understanding their interactions and stability in biological systems (Barros et al., 1986).
Metabolism and Disposition Studies
Fennell et al. (2011) investigated the metabolism of N,N-dimethylacetoacetamide, a related β-dicarbonyl compound. This study provided insights into the absorption, excretion, and metabolic pathways of such compounds, which is important for understanding the pharmacokinetics of N-hydroxybutanamide derivatives (Fennell et al., 2011).
Clinical Applications in Diabetic Ketoacidosis
Noyes et al. (2007) explored the use of hydroxybutyrate (related to N-hydroxybutanamide) in evaluating new endpoints for intravenous insulin therapy in the treatment of diabetic ketoacidosis in children. This study underlines the potential clinical applications of hydroxybutyrate compounds in managing acute metabolic disorders (Noyes et al., 2007).
Exploring Anticancer Properties
Research on N-(4-hydroxyphenyl)retinamide, a compound structurally similar to N-hydroxybutanamide, has focused on its potential as a cancer chemopreventive agent. Springer and Stewart (1998) investigated its role in inducing apoptosis in lymphoblastoid cells, which could provide valuable insights into the development of new anticancer therapies (Springer & Stewart, 1998).
Evaluation in Starvation and Metabolic Studies
Cahill (2006) discussed the role of hydroxybutyrate (related to N-hydroxybutanamide) in fuel metabolism during starvation. This research is significant for understanding the metabolic adaptations in starvation and potential therapeutic applications of hydroxybutyrate compounds in metabolic disorders (Cahill, 2006).
Potential in Sickle-Cell Anemia Treatment
Wang et al. (2011) studied the effect of hydroxycarbamide, a compound related to N-hydroxybutanamide, in young children with sickle-cell anemia. This study highlights the potential of related compounds in managing hematological disorders (Wang et al., 2011).
properties
IUPAC Name |
N-hydroxybutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-4(6)5-7/h7H,2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCHURBDSNSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329294 | |
Record name | N-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxybutanamide | |
CAS RN |
4312-91-8 | |
Record name | N-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4312-91-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.